Superior Efficacy in Treatment-Resistant Ventricular Tachycardia and Fibrillation Over Standard Antiarrhythmics
In a meta-analysis of four clinical studies involving 85 patients with ventricular tachycardia (VT) or ventricular fibrillation (VF) resistant to DC shocks and other antiarrhythmics including lidocaine, intravenous N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium (bretylium) at 5 mg/kg achieved a 72% success rate in acute termination of the arrhythmia, with 36% of patients surviving to hospital discharge [1]. This represents a 72-percentage-point improvement over the 0% efficacy of all prior failed therapies in this specific treatment-resistant population, demonstrating a unique therapeutic niche where no other agent was effective.
| Evidence Dimension | Successful termination rate of treatment-resistant VT/VF |
|---|---|
| Target Compound Data | 72% (61 of 85 patients) with IV bretylium 5 mg/kg |
| Comparator Or Baseline | Prior therapy including lidocaine, 1-5 other antiarrhythmics, and DC shocks: 0% success (all failed before bretylium administration) |
| Quantified Difference | Absolute increase of 72 percentage points over baseline (from 0% to 72%) |
| Conditions | Meta-analysis of four clinical studies in patients with sustained VT and/or VF resistant to shock and other antiarrhythmic drugs |
Why This Matters
This evidence directly supports procurement of the compound for research on drug-resistant arrhythmias where standard agents like lidocaine fail, offering a unique probe for studying refractory cardiac conditions.
- [1] Sager, P. T., et al. (2020). Abstract 15024: Efficacy of Bretylium in Termination of Treatment Resistant Ventricular Tachycardia and Ventricular Fibrillation. Circulation, 142(Suppl_3), A15024. View Source
